molecular formula C3H9ClN2O2 B2550361 2-(aminooxy)-N-methylacetamide hydrochloride CAS No. 157128-61-5

2-(aminooxy)-N-methylacetamide hydrochloride

Cat. No.: B2550361
CAS No.: 157128-61-5
M. Wt: 140.57
InChI Key: ROSDMBMGGNVZTK-UHFFFAOYSA-N
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Description

Aminooxy compounds are generally used in bioconjugation chemistry . They are known to react with aldehydes and ketones to form stable oxime linkages .


Synthesis Analysis

The synthesis of aminooxy compounds often involves the reaction of an aldehyde or ketone with an aminooxy reagent . The exact method would depend on the specific structures of the starting materials .


Molecular Structure Analysis

The molecular structure of aminooxy compounds typically includes a carbon-nitrogen-oxygen (C-N-O) linkage . The exact structure of “2-(aminooxy)-N-methylacetamide hydrochloride” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Aminooxy compounds are known to react with carbonyl compounds (like aldehydes and ketones) to form oximes . The exact reactions that “this compound” undergoes would depend on its specific structure and the conditions under which it is reacted.


Physical and Chemical Properties Analysis

The physical and chemical properties of aminooxy compounds can vary widely depending on their specific structures . These properties can include things like melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Glycolipid Analysis

Stellner, Saito, and Hakomori (1973) developed a method for gas chromatography-mass spectrometric identification of partially methylated aminosugars, using compounds including 2-deoxy-2-(N-methyl)-acetamidohexitols. This method was applied to analyze aminosugar linkages in blood group B-active ceramide pentasaccharide and Forssman antigen, demonstrating the utility of 2-(aminooxy)-N-methylacetamide hydrochloride in glycolipid analysis (Stellner, Saito & Hakomori, 1973).

Radioreceptor Assay Development

Stern (1984) utilized a compound structurally related to this compound in developing a radioreceptor assay for measuring serum drug levels. This showcases its potential in creating assays for clinical trials and drug monitoring (Stern, 1984).

Hydrolysis Kinetics Study

Duan, Dai, and Savage (2010) used N-methylacetamide, a compound related to this compound, to investigate the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water. This research is significant for understanding the behavior of similar compounds in various conditions (Duan, Dai & Savage, 2010).

Optical Imaging in Biological Systems

Wang et al. (2019) developed a novel ratiometric fluorescent probe using a reaction involving 2-aminoacetamide for monitoring methylglyoxal in living cells and diabetic blood samples. This demonstrates the application of similar compounds in optical imaging and clinical diagnosis (Wang et al., 2019).

Synthesis and Analysis of Aminosugars

Tai, Yamashita, and Kobata (1975) synthesized a series of partially O-methylated N-methylglucosamines, closely related to this compound, and established a mass fragmentographic method for their analysis. This research is pivotal for the specific analysis of methylated aminosugar derivatives (Tai, Yamashita & Kobata, 1975).

Mechanism of Action

The mechanism of action of aminooxy compounds can vary widely depending on their structure and the context in which they are used . For example, some aminooxy compounds are used to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with aminooxy compounds can vary widely depending on their specific structures . Proper handling and disposal procedures should always be followed when working with these compounds.

Future Directions

The future directions of research into aminooxy compounds could involve developing new synthetic methods, exploring new reactions, and finding new applications in areas like medicinal chemistry .

Properties

IUPAC Name

2-aminooxy-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c1-5-3(6)2-7-4;/h2,4H2,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSDMBMGGNVZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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